molecular formula C13H14N2O3 B8413018 6-(tetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid

6-(tetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid

Cat. No. B8413018
M. Wt: 246.26 g/mol
InChI Key: YYJBAFCUNUMCNS-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

6-(4-Hydroxytetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid tert-butyl ester (1.0 mmol) was taken up in trifluoroacetic acid (5 mL), triethylsilane (2 mL), and dichloromethane (3 mL) and the mixture was refluxed for 16 h. The solvent was removed in vacuo and the residue was triturated with ethyl acetate to provide 6-(tetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid (60%) as a tan solid.
Name
6-(4-Hydroxytetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid tert-butyl ester
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]3(O)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)=[CH:14][CH:15]=2)[NH:10][N:9]=1)=[O:7])(C)(C)C.C([SiH](CC)CC)C.ClCCl>FC(F)(F)C(O)=O>[O:20]1[CH2:21][CH2:22][CH:17]([C:13]2[CH:12]=[C:11]3[C:16]([C:8]([C:6]([OH:7])=[O:5])=[N:9][NH:10]3)=[CH:15][CH:14]=2)[CH2:18][CH2:19]1

Inputs

Step One
Name
6-(4-Hydroxytetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid tert-butyl ester
Quantity
1 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NNC2=CC(=CC=C12)C1(CCOCC1)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
3 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C1=CC=C2C(=NNC2=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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